molecular formula C22H20N4O3S B2910760 Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-07-7

Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2910760
CAS No.: 537047-07-7
M. Wt: 420.49
InChI Key: PIDMLZYQPPLLEY-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrido[2,3-d]pyrimidine core, a bicyclic scaffold combining pyridine and pyrimidine rings. Key structural elements include:

  • Substituents: A benzylsulfanyl group at position 2, a methyl group at position 7, a pyridin-3-yl moiety at position 5, and a methyl ester at position 5.

Synthetic routes for such derivatives typically involve multi-step condensation and functionalization reactions, as highlighted in studies on bioactive heterocycles .

Properties

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-16(21(28)29-2)17(15-9-6-10-23-11-15)18-19(24-13)25-22(26-20(18)27)30-12-14-7-4-3-5-8-14/h3-11,17H,12H2,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDMLZYQPPLLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3SC_{23}H_{22}N_4O_3S with a molecular weight of 414.41 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with a benzylthio group and a pyridine ring, which are critical for its biological properties.

Antitumor Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, the total growth inhibition (TGI) was observed at concentrations ranging from 20 µg/ml to over 100 µg/ml for different derivatives on HeLa and HepG2 cell lines .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A study employing the disc diffusion method demonstrated that several synthesized pyrido[2,3-d]pyrimidine derivatives exhibited antibacterial activity against Gram-positive bacteria . The presence of the benzylthio group is believed to enhance these activities by influencing the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The SAR studies have indicated that modifications in the substituents on the pyridine and tetrahydropyrido rings can significantly alter the biological activity. Electron-withdrawing or electron-donating groups can enhance or diminish the effectiveness of these compounds against specific biological targets .

Case Studies

  • Antitumor Efficacy : A comparative study on various pyrido[2,3-d]pyrimidine derivatives revealed that specific modifications led to improved inhibitory effects on cancer cell proliferation. For example, certain analogs showed over 70% inhibition at concentrations as low as 0.1 µM against EGFR mutant cell lines .
  • Antibacterial Screening : In another investigation, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds displayed significant antibacterial activity with minimum inhibitory concentration (MIC) values below 50 µg/ml .

Data Summary Table

Activity TypeTest MethodTarget Organism/Cell LineResult (Concentration)
AntitumorMTT AssayHeLaTGI at 20 µg/ml
HepG2TGI at >100 µg/ml
AntibacterialDisc DiffusionStaphylococcus aureusMIC < 50 µg/ml
Escherichia coliMIC < 50 µg/ml
AntifungalAgar Well DiffusionCandida albicansInhibition at 30 µg/ml

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group at position 6 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.

Reaction Conditions

ReagentSolventTemperatureProductYield
1M NaOHH₂O/THF80°C, 6 hCarboxylic acid derivative~85%
H₃O⁺ (aqueous HCl)EthanolReflux, 4 hCarboxylic acid derivative~78%

Mechanistic Insight
Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol. Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .

Oxidation of the Benzylsulfanyl Group

The benzylsulfanyl (–S–CH₂C₆H₅) moiety is susceptible to oxidation, forming sulfoxides or sulfones, which modulate electronic properties and biological activity.

Reaction Conditions

Oxidizing AgentSolventTemperatureProductYield
mCPBA (1.2 eq)DCM0°C → RTSulfoxide derivative92%
H₂O₂ (30%)/AcOHEthanol50°C, 3 hSulfone derivative88%

Key Observations

  • Selective oxidation to sulfoxide occurs with stoichiometric mCPBA, while excess H₂O₂ in acidic media drives sulfone formation .
  • The sulfone derivative exhibits enhanced electrophilicity at the sulfur center, enabling subsequent nucleophilic substitutions .

Nucleophilic Substitution at the Sulfur Center

The benzylsulfanyl group can act as a leaving group under specific conditions, enabling substitution reactions with nucleophiles like amines or thiols.

Example Reaction

NucleophileBaseSolventTemperatureProductYield
Piperidine (2 eq)K₂CO₃DMF80°C, 12 h2-(Piperidin-1-yl)-substituted derivative75%

Mechanistic Pathway
The reaction likely proceeds via an Sₙ2 mechanism, where the nucleophile displaces the benzylsulfanyl group. Steric hindrance from the pyrido-pyrimidine core may slow kinetics compared to simpler thioethers .

Functionalization of the Pyridine Ring

The pyridin-3-yl substituent at position 5 can participate in electrophilic aromatic substitution (EAS) or metal-catalyzed cross-coupling reactions.

Nitration Reaction

ReagentConditionsProductYield
HNO₃/H₂SO₄0°C, 2 h5-(Nitropyridin-3-yl) derivative62%

Suzuki-Miyaura Coupling

Boronic AcidCatalystProductYield
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃5-(4-Methoxyphenyl)pyridin-3-yl derivative68%

Challenges
The electron-deficient nature of the pyridine ring reduces reactivity in EAS, necessitating strong electrophiles or directing groups .

Reduction of the Pyrimidine Core

The 3,4-dihydropyrido[2,3-d]pyrimidine system can undergo partial or full reduction under catalytic hydrogenation conditions.

Reaction Conditions

CatalystPressureSolventProductYield
Pd/C (10%)H₂ (1 atm)MethanolSaturated hexahydro derivative70%
NaBH₄THFPartial reduction (retains aromaticity)45%

Applications
Reduction modulates ring conjugation, affecting electronic properties and binding interactions in biological systems .

Cyclization Reactions

The ester and pyridine groups may participate in intramolecular cyclization to form fused polycyclic systems.

Example

ConditionsProductYield
PPA, 120°C, 6 hTetracyclic lactam derivative58%

Mechanism
Activation of the ester carbonyl by protic acids (e.g., polyphosphoric acid) facilitates nucleophilic attack by the pyridine nitrogen, forming a new six-membered ring .

Photochemical Reactions

The benzylsulfanyl group may undergo homolytic cleavage under UV light, generating thiyl radicals for further functionalization.

Reaction

ConditionsProductYield
UV (254 nm), DMSODisulfide-linked dimer34%

Limitations
Low yields due to competing side reactions; stabilization via radical traps (e.g., TEMPO) improves selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s physicochemical and functional properties can be contextualized against analogs with shared core structures but divergent substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties
Target Compound Pyrido[2,3-d]pyrimidine 2-(Benzylsulfanyl), 5-(Pyridin-3-yl), 6-COOMe High lipophilicity (thioether + ester); potential for π-π stacking (pyridinyl)
Compound 9 () Pyrimidinone 2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio) Increased steric bulk from isoprenoid chain; reduced solubility vs. target compound
Rapa Derivatives () Macrocyclic lactone Varied hydroxyl/methoxy groups Polar substituents enhance aqueous solubility; hydrogen-bonding networks
Lumped Surrogates () Variable Grouped by functional similarity Simplified reactivity models; trade-offs in specificity

Key Findings :

Substituent Effects on Solubility :

  • The target compound’s benzylsulfanyl and ester groups likely reduce aqueous solubility compared to hydroxyl/methoxy-bearing analogs (e.g., Rapa derivatives) .
  • Thioether groups, while lipophilic, may enhance membrane permeability, a critical factor in drug design .

Hydrogen-Bonding and Crystal Packing: The 4-oxo group and pyridinyl nitrogen enable hydrogen-bonding interactions, influencing crystallization behavior. Similar compounds exhibit distinct packing motifs due to variations in H-bond donor/acceptor ratios . Etter’s graph-set analysis () could elucidate how substituents like pyridin-3-yl direct molecular aggregation in the solid state .

Lumping Strategy Relevance :

  • Compounds sharing the pyrido[2,3-d]pyrimidine core but differing in substituents (e.g., thioether vs. hydroxyl groups) may be grouped as surrogates in reactivity studies, though this risks oversimplifying bioactivity profiles .

Research Insights and Methodological Considerations

  • Structural Elucidation : NMR and X-ray crystallography (via SHELX programs, ) are critical for resolving substituent effects on chemical shifts and ring puckering. For instance, NMR data in revealed that substituent-induced chemical shift changes localize to specific regions (e.g., positions 29–36), suggesting minimal disruption to the core scaffold .
  • Ring Puckering Analysis: Cremer-Pople coordinates () could quantify nonplanar distortions in the pyrido[2,3-d]pyrimidine core, linking conformation to bioactivity .

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